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Compound of Interest

Compound Name: Tenovin-6

Cat. No.: B1662799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tenovin-6's in vitro performance against other

common alternatives for targeting sirtuin deacetylases. Experimental data is presented to

support the validation of Tenovin-6's target engagement, alongside detailed protocols for key

validation assays.

Tenovin-6 is a cell-permeable small molecule that has been identified as an inhibitor of the

NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3.[1][2] It is a more water-soluble

analog of Tenovin-1.[2] While initially discovered as an activator of the tumor suppressor p53,

subsequent studies have elucidated its direct inhibitory action on sirtuins.[1] This guide will

delve into the in vitro validation of Tenovin-6's engagement with its primary targets and

compare its efficacy and selectivity with other known sirtuin inhibitors.

Comparative Analysis of Sirtuin Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of Tenovin-6 and a selection of

alternative compounds against SIRT1 and SIRT2. The half-maximal inhibitory concentration

(IC50) is a standard measure of a compound's potency.
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Compound
SIRT1 IC50
(µM)

SIRT2 IC50
(µM)

SIRT3 IC50
(µM)

Selectivity
Profile

Tenovin-6 21[1][2] 10[1][2] 67[1][2]

Non-selective,

with a preference

for SIRT2 over

SIRT1.[1]

TM ~26[3] 0.028[4] >200[4]

Highly potent

and selective for

SIRT2.[3][4]

SirReal2 >100[5] 0.140[4][5] >100[5]

Highly potent

and selective for

SIRT2.[4][5]

AGK2 >35[4] 3.5[4] >35[4]
Selective for

SIRT2.[4]

EX-527 0.038[4] >20[4] >20[4]

Highly potent

and selective for

SIRT1.[4]

Experimental Protocols
Sirtuin Deacetylase Activity Assay (Fluorometric)
This protocol is a common method for determining the in vitro potency of sirtuin inhibitors.

Materials:

Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a

quenched fluorophore)

NAD+

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (e.g., containing trypsin to cleave the deacetylated peptide and release

the fluorophore)

Test compounds (e.g., Tenovin-6) dissolved in DMSO

96-well black microplates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

Add the test compound dilutions to the appropriate wells. Include a positive control (no

inhibitor) and a negative control (no enzyme).

Initiate the reaction by adding the sirtuin enzyme to all wells except the negative control.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction and develop the signal by adding the developer solution.

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for signal

development.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Calculate the percent inhibition for each compound concentration relative to the positive

control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context by measuring

the thermal stabilization of a target protein upon ligand binding.[6][7]
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Materials:

Cultured cells expressing the target protein (e.g., SIRT1 or SIRT2)

Cell culture medium

Test compound (e.g., Tenovin-6)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., PBS with protease inhibitors)

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

PCR tubes or strips

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting reagents

Primary antibody against the target protein

Secondary antibody conjugated to a detectable marker (e.g., HRP)

Chemiluminescence detection system

Procedure:

Seed cells in culture plates and grow to the desired confluency.

Treat the cells with the test compound or vehicle (DMSO) at various concentrations for a

specified time.

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

Aliquot the cell lysate into PCR tubes.
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Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3

minutes).

Cool the samples to room temperature.

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the

aggregated, denatured proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western

blotting using a specific antibody.

Quantify the band intensities and plot the fraction of soluble protein against the temperature

for both vehicle- and compound-treated samples.

A shift in the melting curve to higher temperatures in the presence of the compound indicates

target stabilization and therefore, target engagement.

Visualizing Pathways and Workflows
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Click to download full resolution via product page

Caption: Tenovin-6 inhibits SIRT1/2, leading to increased p53 and tubulin acetylation.

Sirtuin Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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